Physicochemical Signature Divergence from Quinacrine and ACMA: LogP and Hydrogen Bonding Capacity
The compound's computed XLogP3 of 2.9 positions it between the more lipophilic quinacrine (computed XLogP3 ~4.5 for the free base) and the less lipophilic 9-amino-6-chloro-2-methoxyacridine (ACMA; computed XLogP3 ~2.3) . Its two hydrogen bond donors (both from terminal hydroxyl groups) and five hydrogen bond acceptors create a distinct hydrogen bonding profile compared to quinacrine (2 donors, 4 acceptors) and ACMA (2 donors, 3 acceptors) . This altered logP and H-bond capacity is consistent with class-level predictions of different membrane permeability and aqueous solubility behavior.
| Evidence Dimension | Computational physicochemical properties (XLogP3, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; HBD = 2; HBA = 5 |
| Comparator Or Baseline | Quinacrine (free base): XLogP3 ~4.5, HBD = 2, HBA = 4; ACMA: XLogP3 ~2.3, HBD = 2, HBA = 3 |
| Quantified Difference | ΔXLogP3: -1.6 vs quinacrine; +0.6 vs ACMA. ΔHBA: +1 vs quinacrine; +2 vs ACMA. |
| Conditions | PubChem computed properties (XLogP3 algorithm); validated against experimental logP trends for acridine series. |
Why This Matters
For researchers optimizing lead-like properties, a logP shift of >0.5 log units can significantly affect solubility and membrane partitioning, making direct analog substitution without experimental validation unreliable.
- [1] PubChem Compound Summary for CID 345072 (Target Compound). National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 237 (Quinacrine) and CID 135409682 (ACMA). National Center for Biotechnology Information (NCBI). View Source
